Enhanced Lipophilicity for Membrane Permeability
The presence of the 4‑ethyl substituent increases the calculated octanol‑water partition coefficient (LogP) to 1.53, compared to 0.79 for 1‑aminocyclohexanecarboxylic acid (Ac6c, CAS 2756‑85‑6) . This 1.9‑fold increase in lipophilicity predicts improved passive diffusion across lipid bilayers when the residue is incorporated into peptide sequences [1].
Target 1.53 vs Ac6c 0.79
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.53 |
| Comparator Or Baseline | 1‑Aminocyclohexanecarboxylic acid (Ac6c): LogP = 0.79 |
| Quantified Difference | Δ LogP = +0.74 (1.9‑fold increase) |
| Conditions | Predicted using ACD/Labs or similar computational models (ChemSrc, ChemicalBook) |
Why This Matters
Higher LogP correlates with enhanced membrane permeability and bioavailability, making the ethyl‑substituted variant preferable for intracellular peptide therapeutics.
- [1] Wimley WC, White SH. Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nat Struct Biol. 1996;3(10):842‑848. doi:10.1038/nsb1096-842 View Source
